Fmoc-Met-OH Fmoc-Met-OH
Brand Name: Vulcanchem
CAS No.: 71989-28-1
VCID: VC21538167
InChI: InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
SMILES: CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol

Fmoc-Met-OH

CAS No.: 71989-28-1

VCID: VC21538167

Molecular Formula: C20H21NO4S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Met-OH - 71989-28-1

Description

Fmoc-Met-OH, or N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine, is a crucial derivative of the amino acid methionine used in solid-phase peptide synthesis. This compound is essential for incorporating methionine residues into peptides using Fmoc-based protocols. The Fmoc group serves as a protecting group, which is temporarily attached to the amino group of methionine to prevent unwanted reactions during peptide synthesis.

Applications in Peptide Synthesis

Fmoc-Met-OH is widely used in solid-phase peptide synthesis, a method that allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Fmoc protecting group is easily removable under mild conditions, making it ideal for this application.

Challenges with Methionine Oxidation

One challenge with using methionine in peptide synthesis is the potential for oxidation of the methionine side chain. This can lead to the formation of methionine sulfoxide, which may affect the biological activity of the synthesized peptide. To mitigate this, strategies such as adding ammonium iodide (NH4I) to the cleavage cocktail have been recommended .

Research Findings and Considerations

Research in peptide synthesis often focuses on optimizing conditions to minimize side reactions like methionine oxidation. Studies have shown that careful control of synthesis conditions and the use of appropriate reagents can significantly reduce oxidation issues.

Isotopically Labeled Variants

Isotopically labeled versions of Fmoc-Met-OH, such as Fmoc-Met-OH-1-13C, are available for specialized applications, including NMR studies. These labeled compounds allow researchers to track specific atoms within the peptide structure, providing valuable insights into peptide dynamics and interactions .

Safety and Handling

Fmoc-Met-OH is considered a stable compound but should be handled with care. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures .

CAS No. 71989-28-1
Product Name Fmoc-Met-OH
Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Standard InChIKey BUBGAUHBELNDEW-UHFFFAOYSA-N
Isomeric SMILES CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
PubChem Compound 2724632
Last Modified Aug 15 2023

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